molecular formula C22H20N4O4S B11248401 1,1'-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

1,1'-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Cat. No.: B11248401
M. Wt: 436.5 g/mol
InChI Key: FSGVHWGBUWVKDX-UHFFFAOYSA-N
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Description

1,1’-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolothiadiazine core, substituted with methoxyphenyl groups and ethanone moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione.

    Thiadiazine Formation: The triazole-3-thione is then reacted with appropriate aryl halides under basic conditions to form the triazolothiadiazine core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,1’-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moieties to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the triazolothiadiazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Aryl halides, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazolothiadiazines.

Scientific Research Applications

1,1’-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound’s triazolothiadiazine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(6-(3-chlorophenyl)-3-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
  • 1,1’-(6-(3-methylphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone

Uniqueness

1,1’-(6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

1-[5-acetyl-6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C22H20N4O4S/c1-13(27)20-19(16-6-5-7-18(12-16)30-4)25(14(2)28)26-21(23-24-22(26)31-20)15-8-10-17(29-3)11-9-15/h5-12H,1-4H3

InChI Key

FSGVHWGBUWVKDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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